7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
The compound 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic molecule featuring multiple functional groups, including methoxy, benzodioxole, and imidazopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic synthesis. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of a suitable precursor, followed by cyclization to form the benzodioxole ring.
Construction of the Imidazopyridine Core: This involves the condensation of appropriate starting materials under acidic or basic conditions to form the imidazopyridine ring system.
Coupling Reactions: The final step involves coupling the benzodioxole and imidazopyridine intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazopyridine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its complex structure and functional groups.
Materials Science: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Materials Science: Its electronic properties, such as charge transport and light absorption/emission, are crucial for its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine : Another heterocyclic compound with potential medicinal applications.
- Disilane-bridged architectures : Organosilicon compounds with unique electronic properties.
Uniqueness
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: is unique due to its combination of benzodioxole, methoxyphenyl, and imidazopyridine moieties, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C22H21N3O6 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C22H21N3O6/c1-27-13-6-4-12(5-7-13)25-10-23-18-14(9-17(26)24-22(18)25)15-8-16(28-2)20-21(19(15)29-3)31-11-30-20/h4-8,10,14H,9,11H2,1-3H3,(H,24,26) |
InChI Key |
SXPLJRWKMYAQNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2NC(=O)CC3C4=CC(=C5C(=C4OC)OCO5)OC |
Origin of Product |
United States |
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